6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a complex tricyclic azatricyclo core fused with a sulfonylpiperazine moiety substituted with a 4-chlorophenylacetyl group. However, direct pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
6-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-19-4-1-16(2-5-19)13-22(29)25-9-11-26(12-10-25)32(30,31)20-14-17-3-6-21(28)27-8-7-18(15-20)23(17)27/h1-2,4-5,14-15H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJQOTLJHJUDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations
Tricyclic Core Variations: The target compound’s azatricyclo[6.3.1.0⁴,¹²]dodeca system is smaller than the azatricyclo[7.3.1.0⁵,¹³]trideca analog in Compound 20 . Smaller cores may influence steric interactions with biological targets.
Piperazine Substitution Patterns :
- Substituents on the piperazine ring (e.g., 4-chlorophenylacetyl vs. 2-methoxyphenyl) modulate electronic and steric properties. Chloro groups enhance lipophilicity, while methoxy groups improve solubility but may reduce receptor binding affinity .
- Compound m6 demonstrates that piperazine can be functionalized with heterocyclic systems (e.g., triazole-pyrimidine) for kinase inhibition, diverging from the tricyclic focus of the target compound.
Synthetic and Analytical Challenges :
- The target compound’s synthesis likely parallels methods for analogous tricyclics, such as coupling sulfonylated piperazines to preformed azatricyclo intermediates .
- Structural characterization of such compounds relies heavily on NMR and MS, as crystallographic data (e.g., for Compound 20) are often unavailable .
Pharmacological and Toxicological Data
- Target Compound: No direct activity or toxicity data are provided in the evidence.
- Analogues :
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents: Chlorophenyl groups (as in the target compound) may enhance receptor binding through hydrophobic interactions, while bulkier substituents (e.g., triazole-pyrimidine in m6) shift activity to non-CNS targets .
- Tricyclic Systems : Smaller cores (e.g., 6.3.1.0⁴,¹²) may improve metabolic stability compared to larger systems (e.g., 7.3.1.0⁵,¹³) due to reduced steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
